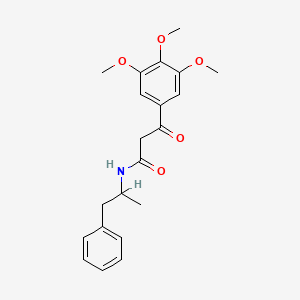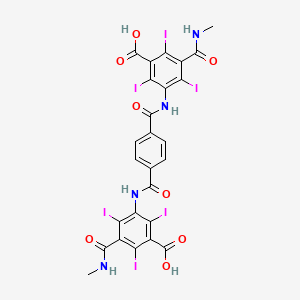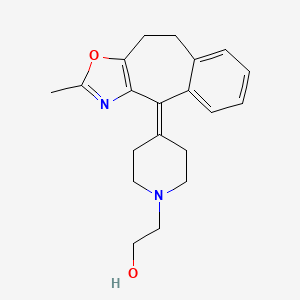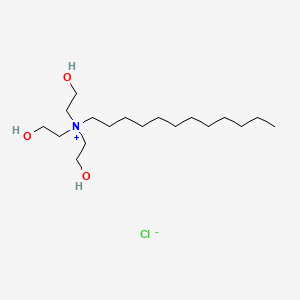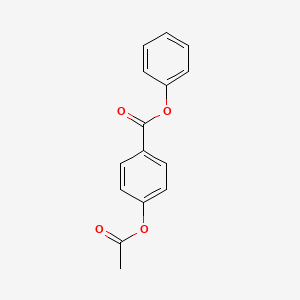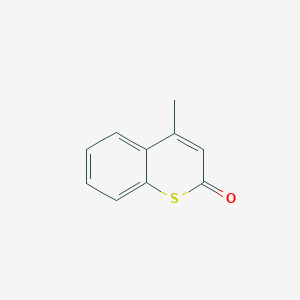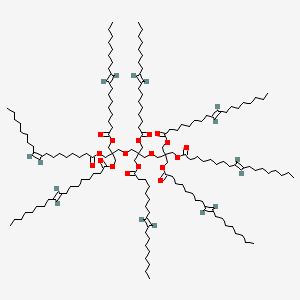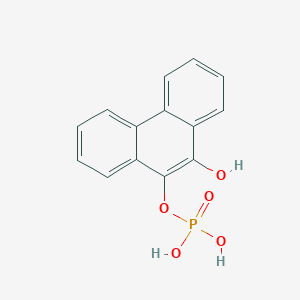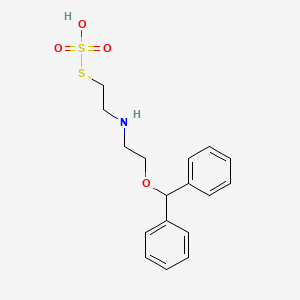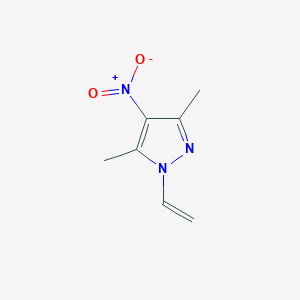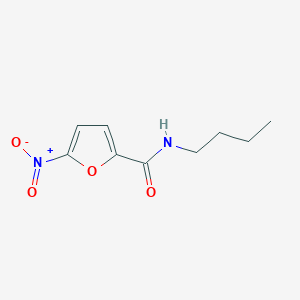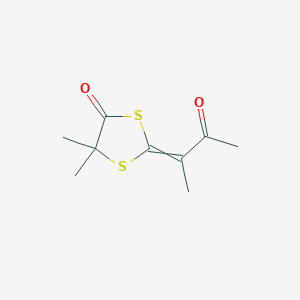
Diformyl peroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diformyl peroxide is an organic peroxide with the chemical formula C2H2O4 It is a relatively simple peroxide, consisting of two formyl groups (HCO) bonded to a peroxide linkage (O-O)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diformyl peroxide can be synthesized through the reaction of formic acid with hydrogen peroxide under controlled conditions. The reaction typically requires an acidic catalyst to facilitate the formation of the peroxide bond. The general reaction is as follows:
HCOOH+H2O2→HCO-O-O-CHO+H2O
Industrial Production Methods
Industrial production of this compound involves the careful control of reaction parameters such as temperature, concentration, and pH to ensure the safe and efficient formation of the compound. The use of continuous flow reactors can help in maintaining these conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diformyl peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent, transferring oxygen atoms to other substrates.
Reduction: Under certain conditions, it can be reduced to formic acid and hydrogen peroxide.
Decomposition: It can decompose to form carbon dioxide and water, especially under the influence of heat or light.
Common Reagents and Conditions
Oxidation: Common reagents include organic substrates such as alkenes and alcohols. Conditions typically involve mild temperatures and the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Decomposition: Elevated temperatures or exposure to UV light can induce decomposition.
Major Products
Oxidation: Products include oxidized organic compounds such as aldehydes, ketones, and carboxylic acids.
Reduction: Products include formic acid and hydrogen peroxide.
Decomposition: Products are carbon dioxide and water.
Applications De Recherche Scientifique
Diformyl peroxide has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis, particularly in the formation of carbon-oxygen bonds.
Biology: It can be used in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the polymer industry as a polymerization initiator and in the production of various chemical intermediates.
Mécanisme D'action
Diformyl peroxide exerts its effects primarily through the generation of free radicals. The peroxide bond (O-O) is relatively weak and can easily break, forming reactive oxygen species (ROS) such as hydroxyl radicals. These radicals can then interact with various molecular targets, leading to oxidative damage or the initiation of polymerization reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrogen peroxide (H2O2): A simpler peroxide with similar oxidizing properties but less stability.
Benzoyl peroxide (C14H10O4): A more complex peroxide used in acne treatment and polymerization processes.
Dicumyl peroxide (C18H22O2): Another organic peroxide used as a polymerization initiator and cross-linking agent.
Uniqueness
Diformyl peroxide is unique due to its relatively simple structure and high reactivity. It offers a balance between the stability of hydrogen peroxide and the complexity of more substituted peroxides like benzoyl peroxide and dicumyl peroxide. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
13204-61-0 |
|---|---|
Formule moléculaire |
C2H2O4 |
Poids moléculaire |
90.03 g/mol |
Nom IUPAC |
formyloxy formate |
InChI |
InChI=1S/C2H2O4/c3-1-5-6-2-4/h1-2H |
Clé InChI |
YOUYWVQGYBDAKE-UHFFFAOYSA-N |
SMILES canonique |
C(=O)OOC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


